N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11(2)17-22(19,20)14-7-5-12(6-8-14)16-15(18)10-13-4-3-9-21-13/h3-9,11,17H,10H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIDNPDAQQIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Aminobenzenesulfonyl Chloride
The synthesis begins with the reaction of 4-aminobenzenesulfonyl chloride (1) with isopropylamine (2) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl, yielding 4-(isopropylsulfamoyl)aniline (3) after purification via recrystallization from ethanol/water (Scheme 1).
Scheme 1:
Key Conditions:
-
Temperature: 0–5°C (initial), then room temperature
-
Reaction Time: 6–8 hours
-
Purification: Recrystallization (ethanol/water, 1:1 v/v)
Alternative Route: Direct Sulfonation of Aniline Derivatives
A patent by EP0367233A2 describes sulfonation using chlorosulfonic acid, though this method risks over-sulfonation and requires stringent temperature control. For the target compound, selective mono-sulfonation is achieved by reacting aniline with chlorosulfonic acid at −10°C, followed by amination with isopropylamine (Yield: 52%).
Synthesis of 2-(2-Thienyl)acetic Acid
Friedel-Crafts Acylation of Thiophene
2-(2-Thienyl)acetic acid (4) is synthesized via Friedel-Crafts acylation of thiophene (5) with chloroacetyl chloride (6) in the presence of AlCl₃ (Scheme 2). The reaction proceeds in anhydrous DCM at 0°C, yielding 2-chloro-1-(2-thienyl)ethan-1-one (7), which is hydrolyzed to the carboxylic acid using 10% NaOH.
Scheme 2:
Key Conditions:
-
Catalyst: AlCl₃ (1.2 equiv)
-
Hydrolysis: 10% NaOH, reflux for 2 hours
Alternative Pathway: Grignard Reaction
2-Thienylmagnesium bromide (8) reacts with ethyl chloroacetate (9) to form ethyl 2-(2-thienyl)acetate (10), which is saponified to the acid (4) using LiOH in THF/water (Yield: 58%).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
4-(Isopropylsulfamoyl)aniline (3) and 2-(2-thienyl)acetic acid (4) are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM (Scheme 3). The reaction is stirred at room temperature for 12 hours, yielding the target compound after column chromatography (SiO₂, ethyl acetate/hexane).
Scheme 3:
Optimization Data:
| Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | RT | 74 |
| DCC/DMAP | THF | 40°C | 65 |
| HATU | DMF | 0°C | 68 |
Acid Chloride Route
2-(2-Thienyl)acetyl chloride (11), prepared by treating 4 with thionyl chloride, reacts with 3 in anhydrous THF. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate (Yield: 71%).
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.21 (dd, J = 5.2, 3.6 Hz, 1H, Thienyl-H), 6.98–6.94 (m, 2H, Thienyl-H), 4.12 (s, 2H, CH₂CO), 3.51 (sept, J = 6.4 Hz, 1H, CH(CH₃)₂), 1.32 (d, J = 6.4 Hz, 6H, CH₃).
-
IR (KBr): 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Chemical Reactions Analysis
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or thienyl groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding acids and amines.
Scientific Research Applications
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth .
Comparison with Similar Compounds
N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
- Structural Difference: Methylamino group replaces isopropylamino at the sulfonamide nitrogen.
- Molecular Formula : C₁₃H₁₄N₂O₃S₂ (MW: 310.39 g/mol) .
- Lower molecular weight may improve solubility but reduce lipophilicity compared to the isopropyl analog.
- Pharmacological Context: Methylamino-substituted sulfonamides are common in ACE2-targeting antiviral agents (e.g., docking score of -5.51 kcal/mol for a related compound in ), suggesting this analog could share similar target affinity .
N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-thienyl)acetamide
- Structural Difference: A 2-ethylpiperidine group replaces the isopropylamino moiety.
- Molecular Formula : C₁₉H₂₄N₂O₃S₂ (MW: 392.54 g/mol) .
- Key Implications :
- The bulky piperidine ring introduces significant steric effects, likely reducing membrane permeability but increasing target specificity.
- Enhanced metabolic stability due to the cyclic amine, which resists oxidative degradation.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- Structural Difference: Piperazine replaces isopropylamino, and the thienyl group is absent.
- Molecular Formula : C₁₂H₁₇N₃O₃S (MW: 283.35 g/mol) .
- Key Implications: The piperazine group enhances water solubility and introduces basicity (pKa ~9.5), favoring ionized forms at physiological pH. Demonstrated anti-hypernociceptive activity in inflammatory pain models, outperforming paracetamol in some assays .
N-(4-bromophenyl)-2-(2-thienyl)acetamide
- Structural Difference : Bromophenyl replaces the sulfonamide-phenyl group.
- Molecular Formula: C₁₂H₁₀BrNO₂S (MW: 312.19 g/mol) .
- Crystallographic data indicate robust packing via halogen bonding, which could influence bioavailability .
- Pharmacological Context : Thienyl-acetamides with halogenated aryl groups are explored for anticancer and antimicrobial applications.
N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
- Structural Difference: Dual sulfonamide groups and a thiadiazole ring replace the thienyl and isopropylamino groups.
- Molecular Formula : C₁₈H₁₈N₆O₅S₃ (MW: 510.58 g/mol) .
- Increased molecular weight and polarity may limit blood-brain barrier penetration compared to the simpler isopropylamino analog .
Biological Activity
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, with the chemical formula C15H18N2O3S2 and a molecular weight of 338.45 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Inhibition of COX-2 Enzyme
One of the primary biological activities attributed to this compound is its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is known for its role in the inflammatory process and is a target for nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's ability to inhibit COX-2 may contribute to its anti-inflammatory properties, making it a candidate for further therapeutic development in inflammatory diseases.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Additionally, preliminary studies suggest potential anticancer effects, particularly against certain cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and survival pathways .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may modulate enzyme activity by binding to active sites or altering protein conformation. This modulation can lead to reduced inflammation or inhibited tumor growth through various biochemical pathways .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-sulfamoylphenyl)-2-thiopheneacetamide | Structure | Moderate COX-2 inhibition |
| N-(4-aminophenyl)-2-thiopheneacetamide | Structure | Limited anti-inflammatory effects |
| N-(4-isopropylaminophenyl)-2-thiopheneacetamide | Structure | Enhanced cytotoxicity against cancer cells |
The presence of the isopropylamino group in this compound appears to enhance its biological activity compared to other similar compounds lacking this modification.
Study on COX-2 Inhibition
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited COX-2 activity in vitro. The study utilized enzyme assays to quantify the inhibition and found that higher concentrations of the compound resulted in greater inhibition rates compared to control groups.
Cytotoxicity Against Cancer Cell Lines
Another study investigated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (T47D) and hepatoma (Huh7) cells. Results indicated that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
